molecular formula C19H17NO4S2 B2927533 Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896333-39-4

Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No. B2927533
CAS RN: 896333-39-4
M. Wt: 387.47
InChI Key: KXRFIWLZHOXKTI-UHFFFAOYSA-N
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Description

Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, also known as PTTC, is a chemical compound that has been studied for its potential use in scientific research. PTTC is a carbamate derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds similar to Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate are valuable in the synthesis of various chemical structures. For example, Ethyl phenylsulfonylacetate has been used to produce a variety of derivatives such as carbonyl chloride, esters, carboxamide, carbamates, and others through reactions with 1,2-dibromoethane and alkali, demonstrating the versatility of phenylsulfonyl compounds in chemical synthesis (Takahashi, Suzuki, & Kata, 1985). Similarly, the Rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines using tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate showcases the role of these compounds in the preparation of chiral intermediates (Storgaard & Ellman, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, the structural modification of molecules like Phenyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate has led to the discovery of novel structures with potential biological activities. One study focused on the development of new compounds derived from a similar scaffold, which exhibited potent and selective activities against Helicobacter pylori, a significant gastric pathogen (Carcanague et al., 2002). This illustrates the potential of phenylsulfonyl and carbamate-containing compounds in the development of new antimicrobial agents.

Structural and Mechanistic Studies

Compounds with the phenylsulfonyl and carbamate groups have also been employed in studies aimed at understanding chemical structures and mechanisms. For instance, the synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has demonstrated their utility as N-(Boc) nitrone equivalents, providing insights into their chemical transformations and applications in organic synthesis (Guinchard, Vallée, & Denis, 2005). Another study explored the use of 2,2-bis(phenylsulfonyl)ethyl sulfides as efficient precursors for sulfenic acids, highlighting their potential in generating new sulfoxides through unique synthetic pathways (Aversa et al., 2009).

properties

IUPAC Name

phenyl N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c21-19(24-15-8-3-1-4-9-15)20-14-18(17-12-7-13-25-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRFIWLZHOXKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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